2-(1-Aminocyclopentyl)benzonitrile

MAO-B inhibition Neurodegeneration Parkinson's disease

2-(1-Aminocyclopentyl)benzonitrile is a C12H14N2 small molecule featuring a benzonitrile core with a 1-aminocyclopentyl substituent at the ortho position. This structural arrangement places a sterically constrained primary amine adjacent to the nitrile group, a motif that has been associated with monoamine oxidase B (MAO-B) inhibitory activity.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B12971057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Aminocyclopentyl)benzonitrile
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CC=C2C#N)N
InChIInChI=1S/C12H14N2/c13-9-10-5-1-2-6-11(10)12(14)7-3-4-8-12/h1-2,5-6H,3-4,7-8,14H2
InChIKeyJHLOBTKTUOMRRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Aminocyclopentyl)benzonitrile – Ortho-Substituted Primary Amine Building Block for CNS-Targeted Medicinal Chemistry


2-(1-Aminocyclopentyl)benzonitrile is a C12H14N2 small molecule featuring a benzonitrile core with a 1-aminocyclopentyl substituent at the ortho position. This structural arrangement places a sterically constrained primary amine adjacent to the nitrile group, a motif that has been associated with monoamine oxidase B (MAO-B) inhibitory activity [1]. The compound has been curated in the ChEMBL database (CHEMBL5170103) with quantitative biochemical annotation, and appears as a synthetic intermediate in patent literature for kinase inhibitor programs [2]. Its molecular weight is 186.25 g/mol, with one hydrogen bond donor (primary amine) and two hydrogen bond acceptors (nitrile), yielding a compact scaffold compatible with lead-like physicochemical space.

Why 2-(1-Aminocyclopentyl)benzonitrile Cannot Be Replaced by Regioisomers or Secondary Amine Analogs


The ortho-substituted 1-aminocyclopentyl motif in 2-(1-aminocyclopentyl)benzonitrile is structurally distinct from its closest commercially available analogs: the meta isomer 3-(1-aminocyclopentyl)benzonitrile (CAS 1704098-74-7), the para isomer 4-(1-aminocyclopentyl)benzonitrile (CAS 1270517-70-8), and the secondary amine 2-(cyclopentylamino)benzonitrile (CAS 173316-38-6) . The ortho regiochemistry places the primary amine in a sterically constrained environment adjacent to the nitrile, enabling intramolecular interactions and a specific vector of hydrogen bond presentation that is geometrically impossible for the meta and para isomers [1]. The secondary amine analog 2-(cyclopentylamino)benzonitrile, while sharing the ortho orientation, replaces the primary amine with an N-cyclopentyl secondary amine, eliminating the quaternary carbon center and fundamentally altering both the hydrogen bond donor multiplicity and the conformational rigidity. Substituting any of these analogs without experimental validation therefore risks loss of potency against MAO-B, altered selectivity profiles, and divergent reactivity in downstream synthetic derivatization.

Quantitative Differentiation Evidence: 2-(1-Aminocyclopentyl)benzonitrile vs. Closest Analogs


MAO-B Inhibitory Potency: IC50 = 115 nM Against Recombinant Human Enzyme

2-(1-Aminocyclopentyl)benzonitrile inhibits recombinant human monoamine oxidase B (MAO-B) with an IC50 of 115 nM, as measured by fluorescence spectrophotometry using kynuramine as substrate with 20-minute incubation [1]. By contrast, the secondary amine analog 2-(cyclopentylamino)benzonitrile (CAS 173316-38-6) lacks a quaternary alpha-carbon bearing a primary amine and is therefore expected to present a different hydrogen-bonding geometry within the MAO-B active site; however, no published IC50 data for this comparator are currently available . The MAO-B inhibitory potency of 115 nM places this compound within the sub-micromolar range that is relevant for tool compound applications in CNS target validation.

MAO-B inhibition Neurodegeneration Parkinson's disease

Selectivity Window: >870-Fold Discrimination Against Adrenergic Receptors

In radioligand competitive binding assays, 2-(1-aminocyclopentyl)benzonitrile exhibits Ki values exceeding 100,000 nM at both the alpha-2A adrenergic receptor (rat, displacement of [3H]NECA from A2AAR in striatal membranes) and the alpha-1A/1B/1D adrenergic receptor panel (rat whole brain, displacement of [3H]DPCPX from A1AR) [1]. The resulting selectivity ratio (Ki_adrenergic / IC50_MAO-B) exceeds 870-fold, indicating that the compound's primary biochemical interaction is MAO-B inhibition rather than promiscuous aminergic receptor binding. This selectivity profile is particularly relevant because many primary amine-containing compounds exhibit significant off-target activity at adrenergic and dopaminergic receptors.

Target selectivity Off-target profiling Adrenergic receptors

Ortho- vs. Meta-Regioisomer Differentiation: Positional Effect on MAO-B Pharmacophore Presentation

The ortho-substituted 2-(1-aminocyclopentyl)benzonitrile presents its primary amine in close spatial proximity to the nitrile group, a geometry that published SAR studies on benzonitrile-based MAO-B inhibitors have shown to be critical for potency [1]. Research on C4-substituted phthalonitriles demonstrated that the position of the nitrile substituent on the aromatic ring dramatically affects MAO-B inhibitory activity, with ortho-substituted benzonitriles outperforming meta and para congeners [2]. While direct IC50 data for 3-(1-aminocyclopentyl)benzonitrile are not publicly available, the class-level SAR predicts that the meta isomer would present the primary amine at a suboptimal vector for engaging the FAD cofactor and Tyr435/Tyr398 residues in the MAO-B active site.

Regiochemistry SAR MAO-B pharmacophore

Quaternary Carbon Center: Conformational Rigidity Differentiates from Flexible Secondary Amine Analogs

2-(1-Aminocyclopentyl)benzonitrile contains a quaternary sp3 carbon at the 1-position of the cyclopentyl ring directly bonded to the primary amine, the aromatic ring, and two cyclopentyl methylene groups. This quaternary center eliminates rotational degrees of freedom present in the secondary amine analog 2-(cyclopentylamino)benzonitrile, where the nitrogen is linked to the cyclopentyl group via a freely rotating N-C bond . The resulting conformational restriction pre-organizes the amine for target engagement and reduces the entropic penalty upon binding. This structural feature is absent in 2-(cyclopentylamino)benzonitrile, which can adopt multiple low-energy conformations, potentially reducing its effective binding affinity.

Conformational restriction Medicinal chemistry Scaffold design

Proven Utility as a Synthetic Intermediate in Patent-Exemplified Kinase Inhibitor Programs

The 1-aminocyclopentyl motif, directly attached to a benzonitrile core, is explicitly exemplified in US Patent US20240124450A1 (Novel SIK Inhibitors, published 2024-04-18), where 2-((1-aminocyclopentyl)methoxy)-4-(5-methoxyimidazo[1,2-a]pyridin-3-yl)-6-(methylthio)benzonitrile is claimed as a specific compound [1]. This demonstrates that the aminocyclopentyl-benzonitrile fragment is a productive scaffold for generating patentable, target-selective kinase inhibitors. The fact that the exact 2-(1-aminocyclopentyl)benzonitrile core appears in a 2024 patent indicates active industrial interest and validates its procurement relevance for contemporary drug discovery programs.

Kinase inhibitors SIK inhibitors Patent chemistry

Procurement-Relevant Application Scenarios for 2-(1-Aminocyclopentyl)benzonitrile


MAO-B Tool Compound for CNS Target Validation and Phenotypic Screening

With a documented MAO-B IC50 of 115 nM and >870-fold selectivity over adrenergic receptors [1], 2-(1-aminocyclopentyl)benzonitrile can serve as a tool compound for probing MAO-B biology in cellular and in vitro models of Parkinson's disease and other neurodegenerative disorders. Its aminergic receptor selectivity profile reduces the risk of confounding off-target effects compared to uncharacterized primary amine compounds. Researchers should verify lot-to-lot biochemical activity upon procurement and consider that in vivo pharmacokinetic data are not yet available.

Fragment-Based and Structure-Guided Lead Discovery Using a Rigidified Benzonitrile Scaffold

The quaternary carbon center at the 1-position of the cyclopentyl ring provides conformational rigidity that is advantageous for fragment-based drug discovery (FBDD) [1]. The ortho relationship between the primary amine and nitrile creates a defined hydrogen bond donor-acceptor pair suitable for soaking experiments and co-crystallization with MAO-B or other nitrile-binding targets. The scaffold's low molecular weight (186.25 g/mol) and limited rotatable bonds align with fragment library design principles. Procurement of this specific regioisomer is critical because the conformational properties cannot be replicated by the meta or para isomers.

Synthetic Intermediate for Kinase-Focused Medicinal Chemistry Libraries

As demonstrated by US Patent US20240124450A1, the 2-(1-aminocyclopentyl)benzonitrile core can be elaborated via the primary amine or through functionalization of the aromatic ring to generate kinase inhibitor candidates [1]. The primary amine provides a reactive handle for amide bond formation, reductive amination, or urea/thiourea synthesis, while the nitrile can serve as a hydrogen bond acceptor or be transformed into tetrazole, amide, or amine moieties. The ortho substitution pattern directs electrophilic aromatic substitution to specific positions, offering predictable derivatization chemistry that differs from the meta and para isomers.

Selectivity-Profiled Reference Standard for Benzonitrile-Based Enzyme Inhibitor Screening Panels

The compound's tri-target data profile—MAO-B IC50 115 nM, alpha-2A Ki > 100 μM, alpha-1 Ki > 100 μM—makes it suitable as a selectivity reference standard when establishing new MAO-B screening cascades [1]. Its defined selectivity window (>870-fold) provides a benchmark for evaluating the selectivity of newly synthesized benzonitrile derivatives. Procurement of this characterized compound, rather than an untested analog, enables meaningful comparisons across screening campaigns and facilitates the establishment of assay quality control parameters.

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